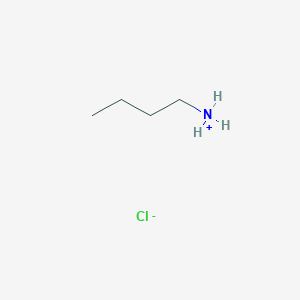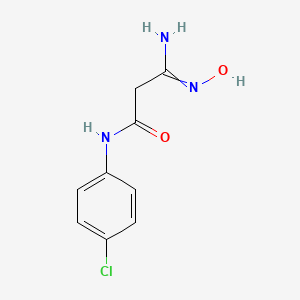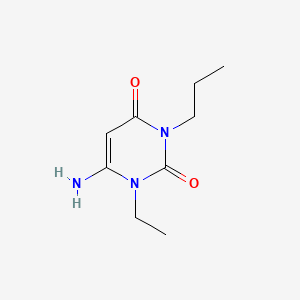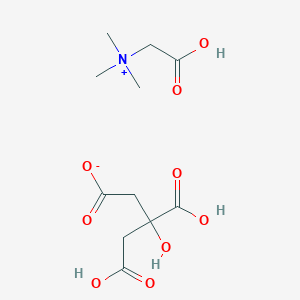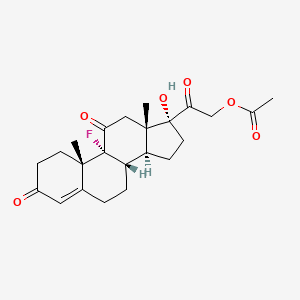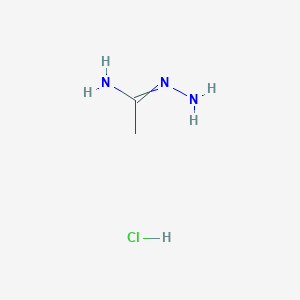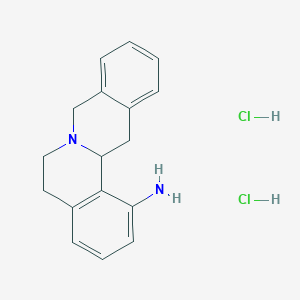
Berbamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Berbamine dihydrochloride is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. It is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities . The compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers and viral infections .
准备方法
Synthetic Routes and Reaction Conditions
Berbamine dihydrochloride can be synthesized through several chemical routes. One common method involves the extraction of berbamine from the roots of Berberis species, followed by its conversion to the dihydrochloride salt . The synthetic process typically includes steps such as alkaloid extraction, purification, and salt formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources, followed by chemical synthesis to enhance yield and purity . High-performance thin-layer chromatography (HPTLC) is frequently used for the simultaneous estimation and quality control of berbamine and other related alkaloids .
化学反应分析
Types of Reactions
Berbamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and product stability .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
科学研究应用
Berbamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of new chemical entities with potential therapeutic applications.
Biology: The compound is studied for its effects on cellular processes such as autophagy and apoptosis.
Medicine: This compound has shown promise in the treatment of cancers, particularly leukemia and melanoma, by inhibiting cell proliferation and inducing apoptosis
作用机制
Berbamine dihydrochloride exerts its effects through several mechanisms:
Inhibition of NF-κB Activity: This leads to reduced inflammation and tumor growth.
Modulation of Calcium Signaling: The compound targets calcium/calmodulin-dependent protein kinase II, affecting various cellular processes.
Enhancement of Antigen Presentation: By inhibiting autophagy, this compound increases MHC-I-mediated antigen presentation, improving immune recognition of tumor cells.
相似化合物的比较
Similar Compounds
Berberine Chloride: Another alkaloid with similar anti-inflammatory and anti-cancer properties.
Palmatine: Known for its antimicrobial and anti-inflammatory activities.
Jatrorrhizine: Exhibits anti-inflammatory and hepatoprotective effects.
Uniqueness
Berbamine dihydrochloride is unique due to its dual inhibition of NF-κB and calcium signaling pathways, which contributes to its potent anti-cancer and anti-inflammatory effects . Additionally, its ability to enhance antigen presentation makes it a promising candidate for cancer immunotherapy .
属性
IUPAC Name |
6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.2ClH/c18-15-7-3-6-12-8-9-19-11-14-5-2-1-4-13(14)10-16(19)17(12)15;;/h1-7,16H,8-11,18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIMGJOHJHLIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3CC2C4=C1C=CC=C4N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
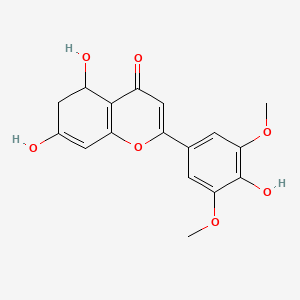
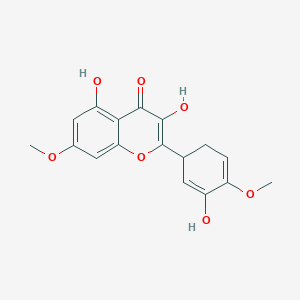
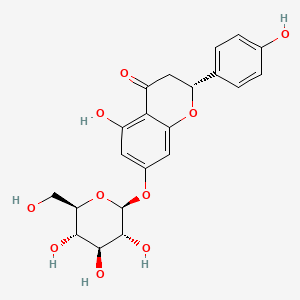
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B7945094.png)
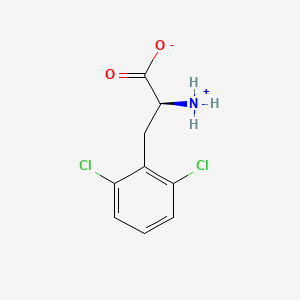

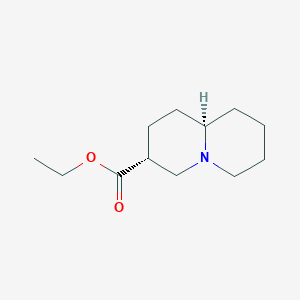
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7945139.png)
